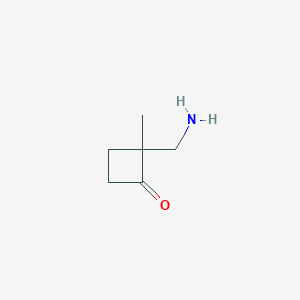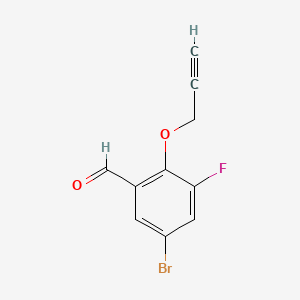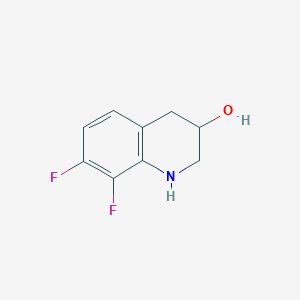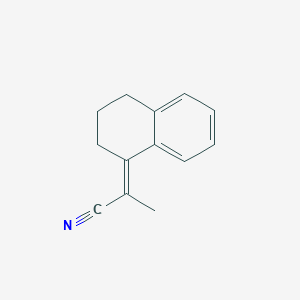![molecular formula C13H11NO2 B13452292 1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
1H,4H,5H-benzo[g]indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H,5H-benzo[g]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, making it an important scaffold in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to achieve large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1H,4H,5H-benzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Aplicaciones Científicas De Investigación
1H,4H,5H-benzo[g]indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H,4H,5H-benzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for strong binding interactions with these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness
1H,4H,5H-benzo[g]indole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,7,14H,5-6H2,(H,15,16) |
Clave InChI |
POKMNZKOFDEHFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)NC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)


![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)

![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)






